molecular formula C32H50N8O7 B571141 H-His-Leu-Pro-Pro-Pro-Val-OH CAS No. 121305-29-1

H-His-Leu-Pro-Pro-Pro-Val-OH

Cat. No.: B571141
CAS No.: 121305-29-1
M. Wt: 658.801
InChI Key: MXOJIRCLJBFUPT-FRSCJGFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-His-Leu-Pro-Pro-Pro-Val-OH is a peptide compound composed of the amino acids histidine, leucine, proline, and valine Peptides like this compound are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-His-Leu-Pro-Pro-Pro-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

H-His-Leu-Pro-Pro-Pro-Val-OH can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the histidine residue, affecting the peptide’s properties.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or other peroxides.

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine.

Scientific Research Applications

H-His-Leu-Pro-Pro-Pro-Val-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-His-Leu-Pro-Pro-Pro-Val-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    H-His-Leu-Pro-Pro-Pro-Val-His-Leu-Pro-Pro-Pro-Val-OH: A longer peptide with similar amino acid composition.

    Cyclo(Pro-Pro-Phe-Phe): A cyclic peptide with different structural properties.

Uniqueness

H-His-Leu-Pro-Pro-Pro-Val-OH is unique due to its specific sequence and structure, which confer distinct biological activities and potential applications. Its relatively short length and specific amino acid composition make it a valuable tool in various research fields.

Biological Activity

H-His-Leu-Pro-Pro-Pro-Val-OH is a synthetic peptide that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including its synthesis, mechanisms of action, and applications in scientific research.

1. Synthesis of this compound

The synthesis of this compound typically employs Solid-Phase Peptide Synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps include:

  • Coupling Reaction : Activation of each amino acid using reagents like carbodiimides or uronium salts, followed by coupling to the resin-bound peptide.
  • Deprotection : Removal of protecting groups on the amino acids to allow subsequent coupling reactions.
  • Cleavage : Cleavage of the completed peptide from the resin using strong acids such as trifluoroacetic acid (TFA) .

The biological activity of this compound is largely dependent on its specific sequence and structure, which influence its interactions with biological targets. Potential mechanisms include:

  • Antimicrobial Activity : The peptide may disrupt bacterial cell membranes, leading to cell death.
  • Enzyme Inhibition : It can inhibit specific enzymes, modulating various biochemical pathways .

3. Biological Activities

Research has identified several biological activities associated with this compound:

  • Antioxidant Properties : The peptide exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. Studies have shown that peptides with similar sequences can enhance enzyme activities related to oxidative stress defense .
  • Antimicrobial Effects : Investigations into related peptides suggest potential antimicrobial properties, particularly against pathogenic bacteria .
  • Enzyme Inhibition : this compound may act as an inhibitor for specific peptidases, which are crucial in various metabolic processes .

4.1 Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of peptides similar to this compound using the Oxygen Radical Absorbance Capacity (ORAC) assay. Results indicated that these peptides significantly inhibited lipid peroxidation and reduced reactive oxygen species (ROS) levels in HepG2 cells, suggesting protective effects against oxidative damage .

4.2 Antimicrobial Testing

In antimicrobial assays, peptides derived from similar sequences demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. For instance, a related peptide showed an MIC (Minimum Inhibitory Concentration) below 10 µM against Escherichia coli, highlighting the potential application in developing antimicrobial agents .

5. Applications in Research and Industry

This compound has several applications across various fields:

  • Medicinal Chemistry : Investigated for its role in drug delivery systems and as a potential therapeutic agent in peptide-based vaccines.
  • Biotechnology : Utilized in developing peptide-based materials and coatings due to its unique properties.
  • Analytical Chemistry : Serves as a standard in various analytical techniques for studying peptide interactions and modifications .

6. Summary Table of Biological Activities

Biological ActivityDescriptionReferences
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialInhibits growth of pathogenic bacteria
Enzyme InhibitionModulates activity of specific peptidases
Therapeutic PotentialExplored for drug delivery and vaccine development

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50N8O7/c1-18(2)14-22(36-27(41)21(33)15-20-16-34-17-35-20)29(43)39-12-6-9-24(39)31(45)40-13-7-10-25(40)30(44)38-11-5-8-23(38)28(42)37-26(19(3)4)32(46)47/h16-19,21-26H,5-15,33H2,1-4H3,(H,34,35)(H,36,41)(H,37,42)(H,46,47)/t21-,22-,23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOJIRCLJBFUPT-FRSCJGFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC4=CN=CN4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC4=CN=CN4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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